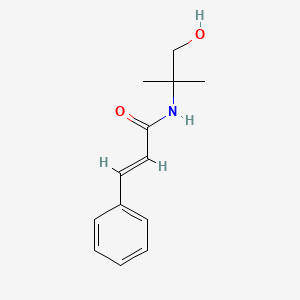
N-(2-Hydroxy-1,1-dimethylethyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxy-1,1-dimethylethyl)cinnamamide is an organic compound with the molecular formula C13H17NO2. It is a derivative of cinnamic acid, characterized by the presence of a hydroxyl group and a secondary amide group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-1,1-dimethylethyl)cinnamamide typically involves the reaction of cinnamic acid with tert-butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxy-1,1-dimethylethyl)cinnamamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic substitution.
Major Products Formed
Oxidation: Formation of N-(2-oxo-1,1-dimethylethyl)cinnamamide.
Reduction: Formation of N-(2-hydroxy-1,1-dimethylethyl)phenethylamine.
Substitution: Formation of various substituted cinnamamides depending on the substituent introduced.
Scientific Research Applications
N-(2-Hydroxy-1,1-dimethylethyl)cinnamamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-1,1-dimethylethyl)cinnamamide involves its interaction with specific molecular targets. For instance, it acts as an α-glucosidase inhibitor by binding to the active site of the enzyme, thereby preventing the breakdown of carbohydrates into glucose . This interaction is facilitated by hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyethyl)cinnamamide
- N-(2-Hydroxy-1,1-dimethylethyl)benzamide
- N-(2-Hydroxy-1,1-dimethylethyl)phenylacetamide
Uniqueness
N-(2-Hydroxy-1,1-dimethylethyl)cinnamamide is unique due to its specific structural features, such as the presence of both a hydroxyl group and a secondary amide group. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .
Biological Activity
N-(2-Hydroxy-1,1-dimethylethyl)cinnamamide, a derivative of cinnamic acid, has gained attention for its diverse biological activities. This article reviews the compound's biological effects, including its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, supported by data from various studies.
Chemical Structure and Properties
This compound is characterized by its unique structure that includes a hydroxyl group and an amide linkage. This configuration contributes to its biological activity by influencing its interaction with biological targets.
Antioxidant Activity
Recent studies have demonstrated that cinnamamide derivatives can activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which plays a crucial role in cellular antioxidant defense mechanisms. For instance:
- Compound 1g , a derivative similar to this compound, showed significant luciferase activity in HepG2 cells without cytotoxic effects. It upregulated mRNA and protein expression of Nrf2 target genes like NAD(P)H quinone oxidoreductase 1 and heme oxygenase-1 in a concentration-dependent manner .
- The compound also increased endogenous antioxidant glutathione levels and significantly reduced reactive oxygen species (ROS) generated from tert-butyl hydroperoxide (t-BHP), indicating its potential as an Nrf2/ARE activator for oxidative stress defense .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been evaluated through its effects on the NF-κB signaling pathway:
- Compounds derived from cinnamic acid were tested for their ability to inhibit lipopolysaccharide-induced NF-κB activation. Several derivatives exhibited significant attenuation of this activation, suggesting their role as anti-inflammatory agents .
- The position and type of substituents on the phenyl ring were found to be critical for modulating the pro-/anti-inflammatory balance of these compounds. For example, certain substitutions enhanced anti-inflammatory activity while others had negligible effects .
Antimicrobial Activity
Cinnamamide derivatives have shown promising antimicrobial properties against various pathogens:
- Studies indicated that these compounds possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Their mechanisms include disrupting microbial membranes and inhibiting biofilm formation .
- The structure-activity relationship analysis revealed that specific modifications could enhance antimicrobial efficacy, making them potential candidates for therapeutic applications against resistant strains .
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Research indicates that similar cinnamamide derivatives can induce apoptosis in cancer cells by increasing ROS levels and causing cell cycle arrest in the G2/M phase. For instance, studies have shown that certain derivatives suppress melanoma cell proliferation through oxidative stress mechanisms .
- The ability to modulate gene expression related to cancer progression further supports the therapeutic potential of these compounds in oncology.
Summary of Biological Activities
Properties
CAS No. |
30687-08-2 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(E)-N-(1-hydroxy-2-methylpropan-2-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C13H17NO2/c1-13(2,10-15)14-12(16)9-8-11-6-4-3-5-7-11/h3-9,15H,10H2,1-2H3,(H,14,16)/b9-8+ |
InChI Key |
HLNXBLMILSOABY-CMDGGOBGSA-N |
Isomeric SMILES |
CC(C)(CO)NC(=O)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CC(C)(CO)NC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















